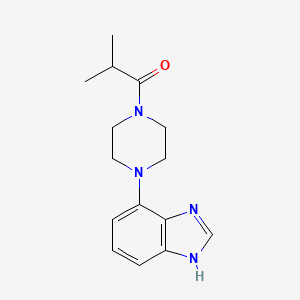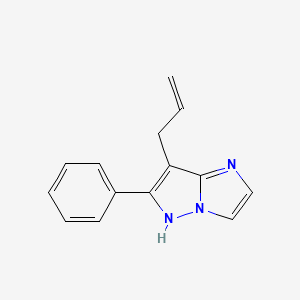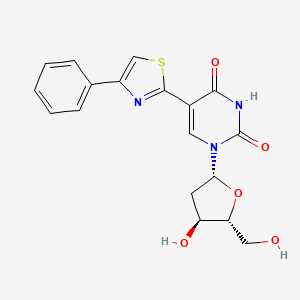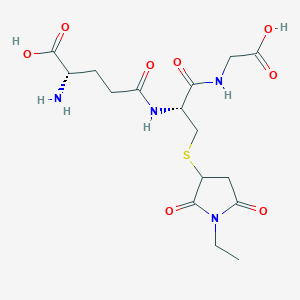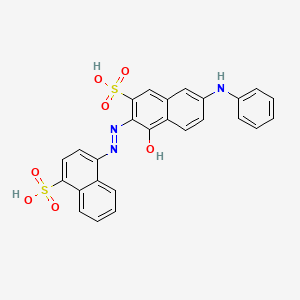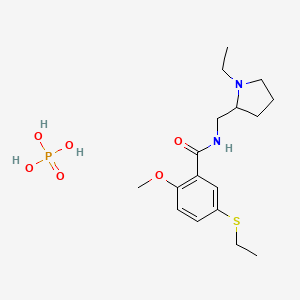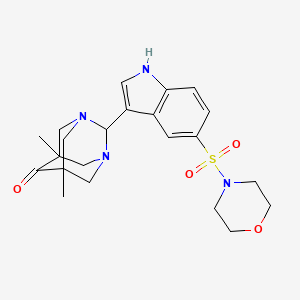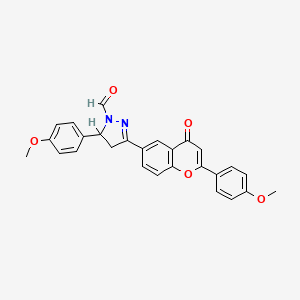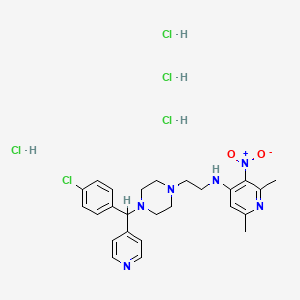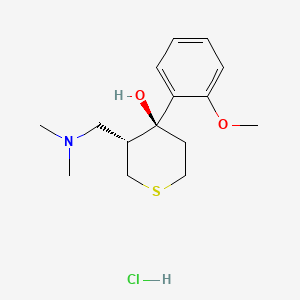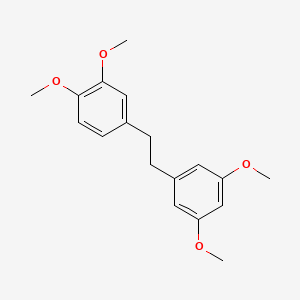
Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2-dimethoxy- is an organic compound characterized by a benzene ring substituted with a 2-(3,5-dimethoxyphenyl)ethyl group and two methoxy groups at the 1 and 2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2-dimethoxy- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethoxybenzaldehyde and 1,2-dimethoxybenzene.
Grignard Reaction: The 3,5-dimethoxybenzaldehyde undergoes a Grignard reaction with an appropriate Grignard reagent to form the corresponding alcohol.
Reduction: The resulting alcohol is then reduced to form the 2-(3,5-dimethoxyphenyl)ethyl group.
Coupling Reaction: Finally, the 2-(3,5-dimethoxyphenyl)ethyl group is coupled with 1,2-dimethoxybenzene under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include:
Catalytic Hydrogenation: To achieve efficient reduction steps.
Automated Synthesis: Utilizing automated systems to ensure consistency and scalability.
Purification Techniques: Employing advanced purification techniques such as chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2-dimethoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation Products: Quinones, carboxylic acids, and aldehydes.
Reduction Products: Alcohols and alkanes.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2-dimethoxy- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2-dimethoxy- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Influencing cellular pathways and signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,3-dimethoxy-: Similar structure but with a different substitution pattern.
Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,4-dimethoxy-: Another isomer with different methoxy group positions.
Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2,3-trimethoxy-: Contains an additional methoxy group.
Uniqueness
Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2-dimethoxy- is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of multiple methoxy groups and the 2-(3,5-dimethoxyphenyl)ethyl moiety contribute to its distinct properties and make it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
22318-87-2 |
|---|---|
Molekularformel |
C18H22O4 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethoxybenzene |
InChI |
InChI=1S/C18H22O4/c1-19-15-9-14(10-16(12-15)20-2)6-5-13-7-8-17(21-3)18(11-13)22-4/h7-12H,5-6H2,1-4H3 |
InChI-Schlüssel |
HCRRYKYLZWKBBM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCC2=CC(=CC(=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


